molecular formula C9H15N3S B2830168 N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine CAS No. 1850921-39-9

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2830168
CAS No.: 1850921-39-9
M. Wt: 197.3
InChI Key: SBVGYBVGXQABLC-UHFFFAOYSA-N
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Description

N-(Cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-thiadiazole heterocyclic core, a privileged scaffold known for its diverse biological activities . The 1,2,4-thiadiazole ring system, along with its isomers, is a subject of intense investigation due to its potential interactions with various biological targets . Researchers utilize this compound as a key synthetic intermediate or building block for developing novel pharmacologically active molecules. The cyclobutylmethyl and methyl substituents on the amine group are typically explored to modulate the compound's lipophilicity, steric bulk, and metabolic stability, allowing researchers to fine-tune the properties of resulting lead compounds . While extensive public research on this specific molecule is not widely documented, derivatives of the thiadiazole scaffold have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . This makes this compound a valuable reagent for researchers working in areas such as synthetic methodology, agrochemical development, and the discovery of new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-10-9(13-11-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGYBVGXQABLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclobutylmethylamine with a suitable thiadiazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Halogenated thiadiazoles, substituted thiadiazole derivatives.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Research indicates that compounds within the thiadiazole family exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Studies report minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against bacterial strains, indicating promising potential for developing new antimicrobial agents .

2.2 Antioxidant Properties

Thiadiazole derivatives have also been investigated for their antioxidant activities. The presence of sulfur in the thiadiazole ring contributes to the radical scavenging ability of these compounds, making them candidates for further exploration in oxidative stress-related conditions .

2.3 Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions characterized by chronic inflammation .

Medicinal Applications

3.1 Drug Development

The unique structural features of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine make it a candidate for developing new pharmaceuticals targeting various receptors in the body. Its potential as a biased ligand at opioid receptors has been explored, indicating possible applications in pain management without the typical side effects associated with conventional opioids .

3.2 Prodrug Formulations

Given its chemical structure, there is potential for this compound to be developed into prodrugs that enhance bioavailability and therapeutic efficacy of existing drugs by modifying their pharmacokinetic profiles .

Agricultural Applications

Thiadiazole derivatives are also being investigated for their role as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their biological activity against various plant pathogens .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate antimicrobial propertiesShowed effective inhibition against multiple bacterial strains with MIC values between 16–31.25 μg/mL .
Investigation of Antioxidant PropertiesAssess radical scavenging abilitiesConfirmed significant antioxidant activity linked to the thiadiazole structure .
Research on Anti-inflammatory EffectsExplore potential anti-inflammatory mechanismsIndicated modulation of inflammatory pathways with promising results in vitro .

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, signal transduction, or other cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Thiadiazol-5-amine Derivatives

Structural Variations and Substituent Effects

The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituents at positions 3 and 3. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituents (Position 3) Substituents (Position 5) Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm) Source Evidence
N,3-Dimethyl-1,2,4-thiadiazol-5-amine Methyl N-Methyl >99% purity Not reported Not provided
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine Phenyl N-Methyl Not reported Not reported 1H NMR (DMSO): δ 7.31–7.55 (m, aromatic)
N-(4-Nitrophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine Phenyl N-(4-Nitrophenyl) 82% 220–222 1H NMR: δ 8.42 (d, J=8.7 Hz, aromatic)
3-(4-Bromophenyl)-N-(4-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine 4-Bromophenyl N-(4-Trifluoromethylphenyl) 83% Not reported 1H NMR (DMSO): δ 11.34 (s, NH), 8.14 (s, aromatic)
N-(3-Methylpyridin-2-yl)-3-(5-cyclopropoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine 5-Cyclopropoxypyridin-2-yl N-(3-Methylpyridin-2-yl) 24% Not reported 1H NMR (CD3OD): δ 8.42 (dd, J=4.8 Hz)

Key Observations :

  • Substituent Bulk : The cyclobutylmethyl group in the target compound introduces steric bulk compared to simpler alkyl (e.g., methyl) or aryl (e.g., phenyl) groups. This may reduce solubility in polar solvents but enhance binding to hydrophobic enzyme pockets .
  • Synthetic Accessibility : Yields for 1,2,4-thiadiazoles vary widely (24–83%), influenced by substituent complexity and purification methods (e.g., prep-HPLC in vs. column chromatography in ).

Physicochemical and Spectroscopic Comparisons

  • NMR Signatures : The NH proton in 1,2,4-thiadiazol-5-amine derivatives typically resonates at δ 11.0–11.7 ppm (DMSO), as seen in . Aryl substituents show aromatic peaks at δ 7.3–8.7 ppm, while alkyl groups (e.g., methyl) appear at δ 2.0–3.0 ppm .
  • Melting Points : Aryl-substituted derivatives (e.g., ) have higher melting points (173–222°C) due to π-π stacking, whereas alkylated analogs (e.g., ) are likely liquids or low-melting solids.

Biological Activity

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, synthesizing current research findings and case studies.

  • Molecular Formula : C9_9H15_{15}N3_3S
  • Molecular Weight : 197.30 g/mol
  • CAS Number : 1850921-39-9

The biological activity of this compound may involve interaction with various molecular targets in biological systems. These interactions can modulate enzyme activities or receptor functions, potentially influencing cellular pathways related to oxidative stress and signal transduction. Further studies are necessary to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiadiazoles have been reported as low as 32.6 μg/mL against E. coli, surpassing standard antibiotics like ampicillin .
CompoundActivityMIC (μg/mL)Target Organisms
Thiadiazole Derivative AAntibacterial32.6E. coli
Thiadiazole Derivative BAntifungal47.5C. albicans

Anticancer Potential

Thiadiazoles have been explored for their anticancer properties:

  • Compounds structurally related to this compound have shown potential as inhibitors of critical enzymes involved in cancer cell proliferation. For example, derivatives targeting inosine monophosphate dehydrogenase (IMPDH) have demonstrated efficacy in inhibiting cancer cell growth .

Other Biological Activities

The broader category of thiadiazole derivatives has been linked to various pharmacological effects:

  • Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory activity.
  • Analgesic and Anxiolytic Properties : Research suggests potential applications in pain management and anxiety disorders .

Case Studies

  • Study on Anticancer Effects : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Results indicated that certain compounds increased apoptotic cell proportions significantly compared to untreated controls .
  • Antimicrobial Screening : In a comparative study of various thiadiazole derivatives, one compound demonstrated a zone of inhibition of 15–19 mm against Salmonella typhi and E. coli, indicating strong antibacterial potential .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and purity. For example, the cyclobutylmethyl group’s protons appear as multiplet signals (δ 1.6–2.4 ppm), while thiadiazole ring protons resonate at δ 8.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .

What in vitro models are suitable for preliminary biological activity screening?

Basic Research Question

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thiadiazole derivatives’ known activity .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) are critical .

How do substituent modifications (e.g., cyclobutylmethyl vs. phenyl groups) influence bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • Lipophilicity : Cyclobutylmethyl enhances membrane permeability compared to aromatic substituents, potentially improving bioavailability.
  • Steric Effects : Bulky groups (e.g., cyclobutyl) may hinder target binding, as seen in reduced activity in analogs with larger substituents .
    Methodology : Synthesize analogs with varied substituents and compare bioactivity data using ANOVA and molecular docking (e.g., AutoDock Vina) to assess binding affinity differences .

What mechanistic studies elucidate its interaction with biological targets?

Advanced Research Question

  • Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or acetylcholinesterase (AChE), common targets for thiadiazoles. Use kinetic assays (e.g., spectrophotometric monitoring of NADPH oxidation for DHFR) .
  • Computational Docking : Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict binding modes. For example, the thiadiazole ring may form hydrogen bonds with catalytic residues .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include replicates (n ≥ 3).
  • Compound Stability : Assess degradation under assay conditions via LC-MS. For instance, cyclobutyl groups may hydrolyze in acidic media, altering activity .
  • Cell Line Heterogeneity : Use isogenic cell lines or primary cells to minimize genetic variability .

What computational strategies optimize its pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using software like Schrödinger’s MetaSite .
  • Solubility Enhancement : Co-crystallization or salt formation (e.g., HCl salt) can improve aqueous solubility, guided by Hansen solubility parameters .

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